1,3-二棕榈酰-2-油酰甘油

描述

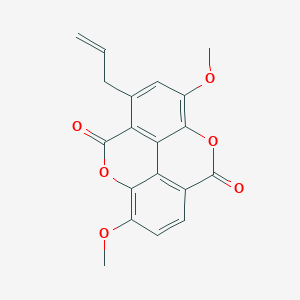

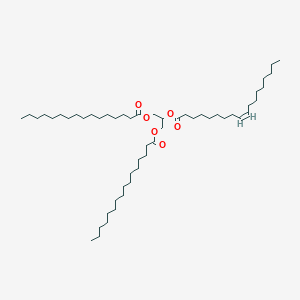

1,3-Dipalmitoyl-2-oleoylglycerol (OPO) is a structured triglyceride of significant interest due to its applications in infant nutrition. It is synthesized through a two-step enzymatic process involving lipases that are regiospecific to the sn1,3 positions of glycerol. The synthesis begins with the alcoholysis of tripalmitin to yield 2-monopalmitin, which is then esterified with oleic acid to form OPO. The process emphasizes the use of food-grade solvents and aims for a solvent-free system for the esterification step .

Synthesis Analysis

The synthesis of OPO is achieved with high yields and purity, utilizing sn1,3-regiospecific lipases. The enzymes from Rhizomucor miehei and Rhizopus delemar have been found to be particularly effective when immobilized on EP 100 and equilibrated to a water activity of 0.43. This enzymatic approach allows for the selective positioning of fatty acids on the glycerol backbone, which is crucial for the desired physical and nutritional properties of OPO .

Molecular Structure Analysis

The molecular structure of triacylglycerols (TAGs) like OPO is complex and can exist in various polymorphic forms. For instance, the beta' polymorph of a related TAG, 1,2-dipalmitoyl-3-myristoyl-sn-glycerol (PPM), has been resolved at the atomic level, revealing intricate details about the glycerol conformations and fatty acid orientations within the crystal lattice . These structural insights are essential for understanding the physical properties of TAGs and their behavior in food products.

Chemical Reactions Analysis

The chemical behavior of TAGs, including OPO, involves polymorphic transitions that can be influenced by factors such as temperature and the rate of cooling or heating. For example, 1,3-dipalmitoyl-2-oleoyl glycerol (POP) can crystallize into seven polymorphic forms, with the stability and occurrence of these forms being dependent on the thermal history of the sample . The study of these transitions is vital for controlling the texture and stability of fat-containing food products.

Physical and Chemical Properties Analysis

The physical and chemical properties of TAGs are closely related to their molecular and crystal structures. The surface properties of TAGs, such as 1,2-dipalmitoyl-3-acyl-sn-glycerols, have been studied through pressure-area isotherms and surface melting temperatures, providing insights into their behavior at interfaces, which is relevant for emulsion-based food products . Additionally, the solid-liquid phase equilibrium and phase behaviors of binary mixtures containing OPO have been investigated, revealing eutectic and solid solution phase equilibria, which are important for understanding the melting and crystallization processes in complex fat systems .

科学研究应用

相行为分析

1,3-二棕榈酰-2-油酰甘油 (POP) 的相行为已得到广泛研究。Minato 等人 (1996) 使用 X 射线衍射和差示扫描量热法探索了 POP 在二元混合物中的相行为。他们观察到亚稳态和最稳定形式中不混溶的相,揭示了 α 作为动力学相行为的单相点性质。本研究为 POP 混合物的相变和稳定性提供了有价值的见解 (Minato 等,1996).

氧化产物分析

POP 发生氧化,导致形成各种产物。Giuffrida 等人 (2004) 对由 POP 氧化形成的氢过氧化和环氧三酰甘油,包括区域异构体,进行了表征。这项研究对于了解 POP 在氧化过程中发生的化学变化至关重要 (Giuffrida 等,2004).

营养应用

Schmid 等人 (1999) 专注于从 POP 合成 1,3-油酰-2-棕榈酰甘油 (OPO),强调了其在婴儿营养中的重要性。他们在两步法中使用 sn1,3-区域特异性脂肪酶以高收率合成 OPO,强调了 POP 在创造营养价值高的甘油三酯中的作用 (Schmid 等,1999).

理化和消化特性

Chang 和 Lee (2021) 的研究比较了包括 POP 在内的各种脂质的理化和体外消化特性。他们发现 POP 中棕榈酸的含量和位置显着影响其理化性质和消化率 (Chang & Lee, 2021).

神经保护作用

Lee 等人 (2022) 研究了源自米糠油的 POP 的神经保护作用。他们发现 POP 给药显着减少了大鼠脑缺血再灌注损伤模型中的神经行为缺陷和脑损伤,表明其潜在的治疗应用 (Lee 等,2022).

作用机制

Although the specific mechanism of action of 1,3-Dipalmitoyl-2-oleoylglycerol is not fully understood, it has been suggested that it might exert neuroprotective effects by inhibition of p38 MAPK and activation of PI3K/Akt/CREB pathway, which is associated with anti-oxidant, anti-apoptotic, and anti-inflammatory action .

安全和危害

属性

IUPAC Name |

1,3-di(hexadecanoyloxy)propan-2-yl (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H100O6/c1-4-7-10-13-16-19-22-25-26-29-32-35-38-41-44-47-53(56)59-50(48-57-51(54)45-42-39-36-33-30-27-23-20-17-14-11-8-5-2)49-58-52(55)46-43-40-37-34-31-28-24-21-18-15-12-9-6-3/h25-26,50H,4-24,27-49H2,1-3H3/b26-25- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDCOHGHEADZEGF-QPLCGJKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H100O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

833.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | TG(16:0/18:1(9Z)/16:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0044109 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

2190-25-2 | |

| Record name | 1,3-Dipalmitoyl-2-oleoylglycerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2190-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dipalmito-2-olein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002190252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-DIPALMITO-2-OLEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1H3NGP56NB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 1,3-Dipalmitoyl-2-oleoylglycerol?

A1: The molecular formula of POP is C₅₁H₉₈O₆, and its molecular weight is 807.32 g/mol.

Q2: Are there any spectroscopic data available for POP?

A2: Yes, researchers commonly use techniques like X-ray diffraction (XRD) [, , ], differential scanning calorimetry (DSC) [, ], and nuclear magnetic resonance (NMR) [] to characterize the polymorphic forms, thermal behavior, and molecular structure of POP.

Q3: How does the presence of other oils affect the crystallization of POP?

A3: Studies have shown that the presence of other oils, such as triolein (OOO) or hazelnut oil (HZ), can significantly influence the crystallization behavior of POP, impacting its polymorphic forms, crystal size, and overall stability [].

Q4: What is the impact of cooling rate on the crystallization of POP?

A4: The cooling rate significantly impacts POP crystallization. Rapid cooling leads to smaller, less ordered crystals, while slower cooling promotes larger, more stable crystal structures. This affects the texture and stability of products containing POP [].

Q5: Does the position of palmitic acid within the TAG structure influence POP's properties?

A5: Yes, the regiospecific positioning of palmitic acid within the TAG molecule affects POP's physicochemical properties and in vitro digestion characteristics. For instance, TAGs with palmitic acid at the sn-1 (or 3) position exhibit higher melting points and slower digestion rates compared to those with palmitic acid at the sn-2 position [].

Q6: What are the neuroprotective effects of POP observed in research?

A6: Research suggests that POP derived from rice bran oil exhibits neuroprotective effects against cerebral ischemia-reperfusion injury in rats. These effects are potentially linked to the inhibition of p38 MAPK and activation of the PI3K/Akt/CREB pathway, leading to antioxidant, anti-apoptotic, and anti-inflammatory actions [].

Q7: How does the consumption of POP affect body weight and food intake in mice fed a high-fat diet?

A7: Studies in mice have shown that the specific structure of TAGs, such as POP compared to 1,2-dipalmitoyl-3-oleoylglycerol (PPO), can influence body weight gain and food intake. Mice fed a POP-enriched diet showed lower body weight gain and consumed fewer calories compared to those fed a PPO-enriched diet, despite both being high-fat diets [, ].

Q8: Does POP interact with other nutrients and affect their metabolism?

A8: Research indicates that the structure of dietary TAGs, including POP, can influence vitamin A storage in mice. Mice fed a high-fat diet containing POP showed different vitamin A intake and storage patterns compared to those fed a high-fat diet with a different TAG structure or a standard chow diet []. This suggests potential interactions between dietary TAG structure and vitamin A metabolism.

Q9: How is POP quantified in various matrices?

A9: High-performance liquid chromatography (HPLC) coupled with a nano quantity analyte detector (NQAD) has been successfully used to quantify POP in complex matrices like cocoa butter, offering a precise and sensitive method for analyzing TAG molecular species [].

Q10: What are the implications of POP crystallization on chocolate production?

A10: Understanding the crystallization behavior of POP is crucial for chocolate production, as it directly impacts the texture, appearance, and shelf life of chocolate. Controlling the polymorphic forms and crystal size of POP contributes to preventing undesirable phenomena like fat bloom [, , ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

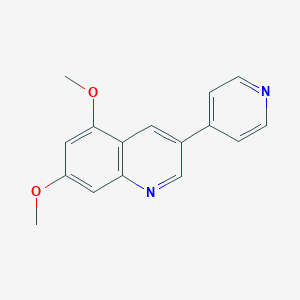

![1a,2,3,7b-Tetrahydrooxireno[2,3-f]quinoline](/img/structure/B142686.png)